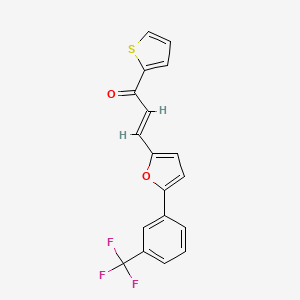

(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated enone system bridging heterocyclic aromatic rings. Its structure includes:

- 5-(3-(Trifluoromethyl)phenyl)furan-2-yl group: A furan ring substituted with a trifluoromethylphenyl moiety, enhancing lipophilicity and metabolic stability.

- Prop-2-en-1-one backbone: A planar α,β-unsaturated ketone system enabling conjugation and reactivity in biological systems.

This compound is structurally analogous to derivatives synthesized via Claisen-Schmidt condensation, as seen in related chalcone syntheses (e.g., ) . Its trifluoromethyl group and heterocyclic substituents make it distinct from simpler phenyl-substituted chalcones.

Properties

IUPAC Name |

(E)-1-thiophen-2-yl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3O2S/c19-18(20,21)13-4-1-3-12(11-13)16-9-7-14(23-16)6-8-15(22)17-5-2-10-24-17/h1-11H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYFKMQDALRWSJ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. The general synthetic route can be summarized as follows:

Starting Materials: Thiophene-2-carbaldehyde and 5-(3-(trifluoromethyl)phenyl)furan-2-yl)acetone.

Reaction Conditions: The reaction is usually conducted in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide.

Procedure: The aldehyde and ketone are mixed in the ethanol solvent, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Product Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification equipment.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism by which (E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the thiophene and furan rings may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs differ in substituents on the aromatic rings. Key examples include:

Key Observations :

- Replacement of thiophene with phenyl () reduces sulfur-mediated interactions but maintains conjugation .

- Fluorophenyl and methoxy substituents () alter electronic profiles and solubility .

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to non-CF₃ analogs.

Physicochemical and Crystallographic Comparisons

Crystallographic Analysis

- The target compound’s structure can be refined using SHELXL (), a program widely used for small-molecule crystallography .

- Mercury software () enables comparison of packing patterns with analogs, such as methoxy-substituted chalcones (), highlighting differences in intermolecular interactions .

Solubility and Lipophilicity

- The trifluoromethyl group increases lipophilicity (logP ~3.5) compared to non-fluorinated analogs (e.g., : logP ~2.8 for 4-methoxyphenyl derivative) .

- Thiophene-containing derivatives exhibit lower aqueous solubility than phenyl analogs due to higher hydrophobicity.

Biological Activity

The compound (E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one is a member of the chalcone family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its potential as a tyrosinase inhibitor, along with relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiophene ring, a furan moiety, and a trifluoromethyl-substituted phenyl group, which are significant for its biological properties.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in the biosynthesis of melanin and is a target for skin-whitening agents. The compound has been evaluated for its inhibitory effects on mushroom tyrosinase, revealing promising results:

- IC50 Values : The compound exhibited IC50 values of approximately 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively. These values were significantly lower than that of kojic acid, a well-known tyrosinase inhibitor (IC50 values of 19.97 µM and 33.47 µM) .

The mechanism by which this compound inhibits tyrosinase was explored through enzyme kinetics studies and molecular docking simulations:

- Inhibition Type : The inhibition was characterized as mixed-type, with inhibition constants () of 0.012 µM and 0.165 µM .

- Binding Sites : Molecular docking studies indicated that the compound binds to both catalytic and allosteric sites of tyrosinase, suggesting a multifaceted interaction that disrupts enzyme activity .

Study 1: Efficacy in B16F10 Cells

A study assessed the cytotoxicity of the compound in B16F10 melanoma cells:

- Cell Viability : Treatment with concentrations up to 20 µM showed no cytotoxic effects after 24 and 48 hours, indicating a favorable safety profile for potential therapeutic use .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship highlighted the importance of specific functional groups:

- Compounds with different substituents on the phenyl ring demonstrated varying degrees of inhibitory activity against tyrosinase. For instance, modifications at the 3-hydroxy and 4-methoxy positions significantly impacted efficacy .

Data Summary Table

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase | Type of Inhibition | (µM) |

|---|---|---|---|---|

| This compound | 0.0433 | 0.28 | Mixed | 0.012 / 0.165 |

| Kojic Acid | 19.97 | 33.47 | - | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.